Molecular Shape and Lipophilicity Divergence from the 3-Methylbenzyl Isomer
This compound offers a deliberate structural distinction from its closest cataloged isomer, 5-chloro-N-(2-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide. The 4-methylbenzyl group in the target compound results in a more linear, para-substituted geometry, contrasting with the meta-substitution pattern in the comparator. This geometric difference is predicted to alter the overall molecular shape and distribution. While the exact LogP for the target compound is not experimentally disclosed, the comparator's LogP of 6.18 provides a baseline [1]. The target compound's para-substitution is expected to influence this value, potentially affecting its pharmacokinetic profile.
| Evidence Dimension | Substituent Positional Effect on Geometry and Predicted LogP |
|---|---|
| Target Compound Data | 4-methylbenzyl (para-substitution) |
| Comparator Or Baseline | 5-chloro-N-(2-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide: LogP = 6.18 |
| Quantified Difference | Not quantified; qualitative difference in molecular shape and predicted physicochemical properties. |
| Conditions | Structural analysis and physicochemical prediction |
Why This Matters
This matters for procurement as the distinct shape and derived property profile of the 4-methylbenzyl isomer ensure a unique chemical biology probe behavior that cannot be achieved with the 3-methylbenzyl analog.
- [1] Chem-space product page for 5-chloro-N-(2-chlorophenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide (CSSS00160654872). Properties: LogP 6.18. View Source
